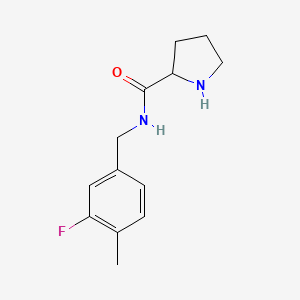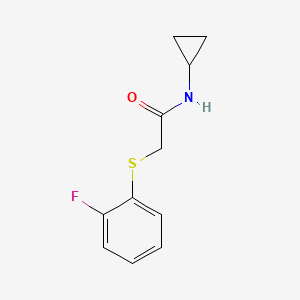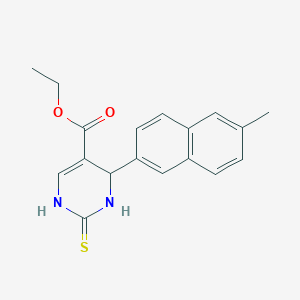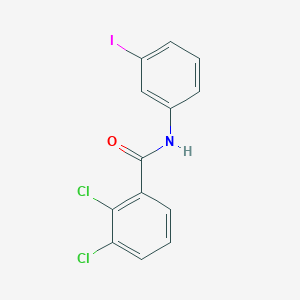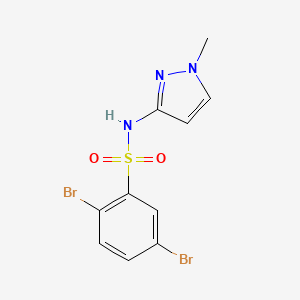
2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is a synthetic organic compound characterized by the presence of bromine atoms and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide typically involves the bromination of a precursor compound followed by sulfonamide formation. One common method includes the bromination of 1-methyl-1h-pyrazole with bromine in the presence of a suitable solvent, followed by the reaction with benzenesulfonyl chloride under basic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for bromination and sulfonamide formation can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a tool in biochemical assays to study enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and the sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes .
Comparación Con Compuestos Similares
2,5-Dibromo-1-methyl-1h-pyrazole: Lacks the sulfonamide group but shares the pyrazole and bromine features.
N-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide: Similar structure but without bromine atoms.
Uniqueness: 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is unique due to the combination of bromine atoms and the sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C10H9Br2N3O2S |
|---|---|
Peso molecular |
395.07 g/mol |
Nombre IUPAC |
2,5-dibromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H9Br2N3O2S/c1-15-5-4-10(13-15)14-18(16,17)9-6-7(11)2-3-8(9)12/h2-6H,1H3,(H,13,14) |
Clave InChI |
QVTWDTHVNVDTJT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



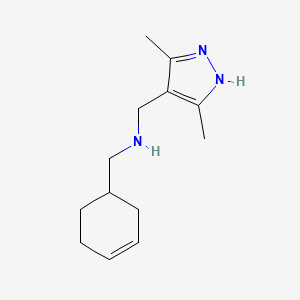



![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)

![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
